molecular formula C5H11NO2S B2633751 trans-3-Methylsulfonylcyclobutylamine CAS No. 1363381-54-7

trans-3-Methylsulfonylcyclobutylamine

Cat. No. B2633751
CAS RN: 1363381-54-7
M. Wt: 149.21
InChI Key: NSBUFVLBFVLDPH-URHBZAFASA-N
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Description

Molecular Structure Analysis

The InChI code for trans-3-Methylsulfonylcyclobutylamine is 1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H/t4-,5-; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

Trans-3-Methylsulfonylcyclobutylamine is a solid at room temperature . It has a molecular weight of 185.67 . The compound should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Characterization

  • Trans Complexes with Sulfur Ligands : Studies have explored the synthesis and characterization of trans complexes, where sulfur-containing ligands (e.g., sulfoxides like dimethyl sulfoxide) play a critical role. Such complexes are analyzed for their structural properties and reactivity, which are crucial for understanding their potential applications in catalysis and materials science Fontes et al., 2001.

Reactivity and Applications in Synthesis

  • Catalytic and Synthetic Applications : The reactivity of sulfur-containing ligands in trans configurations has been exploited in various synthetic pathways. For instance, the synthesis of cis- and trans-3-fluoro-1-phenylcyclobutylamine showcases the utility of such compounds in achieving stereoselective synthesis, which is valuable in the development of pharmaceuticals and fine chemicals Shao & Ye, 2008.

Biological and Pharmacological Research

  • Antitumor Activity : Trans-platinum complexes, including those with sulfur-containing ligands, have been investigated for their antitumor activity. Such studies often focus on the molecular mechanisms of action and interactions with DNA, offering insights into the development of new cancer therapies Prokop et al., 2004.

Environmental and Analytical Chemistry

  • Environmental Analysis : Sulfur-containing compounds, including methylsulfonates, have been analyzed in environmental samples, such as snow from Antarctica. This research provides valuable information on environmental processes and pollution Bertler et al., 2005.

Safety and Hazards

Trans-3-Methylsulfonylcyclobutylamine is associated with several hazard statements, including H301, H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, irritating to skin and eyes, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUFVLBFVLDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280169
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methylsulfonylcyclobutylamine

CAS RN

1363381-54-7
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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